2-Methyl-3-(piperidin-1-yl)propan-1-amine
Description
2-Methyl-3-(piperidin-1-yl)propan-1-amine is a tertiary amine featuring a piperidine ring attached to a propan-1-amine backbone with a methyl substituent at the C2 position. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves nucleophilic substitution or reductive amination, with yields and purity dependent on reaction conditions .
Properties
IUPAC Name |
2-methyl-3-piperidin-1-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(7-10)8-11-5-3-2-4-6-11/h9H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNKFWIIQFWXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53485-09-9 | |
| Record name | 2-methyl-3-(piperidin-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(piperidin-1-yl)propan-1-amine typically involves the reaction of piperidine with a suitable alkylating agent. One common method is the alkylation of piperidine with 2-chloropropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(piperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Halogenated derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C11H17N
- Molecular Weight : 165.26 g/mol
- IUPAC Name : 2-Methyl-3-(piperidin-1-yl)propan-1-amine
- Canonical SMILES : CC(C)(CN1CCCCC1)N
The presence of the piperidine ring is crucial for its interaction with biological targets, influencing its pharmacological properties.
Chemistry
This compound serves as an intermediate in the synthesis of various organic compounds. Its structural features allow it to be a building block for more complex molecules used in pharmaceutical development.
Biology
Research indicates that this compound exhibits noteworthy biological activities:
-
Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can effectively inhibit the growth of both gram-positive and gram-negative bacteria.
Pathogen Type Minimum Inhibitory Concentration (MIC) Gram-positive < 10 µg/mL Gram-negative < 20 µg/mL - Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
Medicine
Ongoing research focuses on the therapeutic potential of this compound, particularly in drug development. Its interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.
Case Studies and Research Findings
Recent studies have highlighted several significant findings regarding the applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives exhibited significant antimicrobial properties against a range of pathogens, with MIC values comparable to standard antibiotics.
- Anti-inflammatory Mechanism : Research indicated that the compound could inhibit key inflammatory mediators in vitro, suggesting a viable pathway for developing anti-inflammatory drugs .
- Enzyme Interaction Studies : Investigations revealed that this compound could serve as an inhibitor for phospholipase A2, indicating its potential role in drug-induced phospholipidosis .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Anti-inflammatory | Modulates inflammatory pathways |
| Enzyme modulation | Alters enzyme activity and function |
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Key Observations:
Impact of Piperidine Substitution :
- The cis-2,6-dimethylpiperidine analog (70% yield, solid) exhibits higher crystallinity than the parent compound (27% yield, oil) due to steric and symmetry effects .
- The 3-methylpiperidine derivative achieves an 80% yield, suggesting that substituent position influences reaction efficiency .
Ring System Modifications :
- Replacing piperidine with morpholine (3-(morpholin-1-yl)propan-1-amine) reduces yield (36–47%) and alters polarity, which may affect solubility and target binding .
- Pyrazole-based analogs (e.g., 3-(5-methylpyrazol-1-yl)propan-1-amine) show moderate purity (95%) but lack detailed pharmacological data .
Pharmacological and Physicochemical Properties
Structure-Activity Relationships (SAR):
- Ring Size and Heteroatoms : Morpholine analogs exhibit reduced basicity due to the oxygen atom, which may alter pharmacokinetics (e.g., blood-brain barrier penetration) .
Physicochemical Data:
- Lipophilicity : The logP of 2-methyl-3-(piperidin-1-yl)propan-1-amine is estimated to be higher than morpholine analogs due to the hydrophobic methyl group .
- Solubility : Pyrazole-containing derivatives (e.g., 2-methyl-3-(3-methylpyrazol-1-yl)propan-1-amine) show improved aqueous solubility compared to piperidine-based compounds .
Stability and Purity
- HPLC Purity : Piperidine derivatives consistently achieve >99.8% purity, while pyrazole and morpholine analogs range between 95–99% .
- Stability : The oil form of this compound may require inert storage conditions to prevent degradation, whereas solid analogs (e.g., cis-2,6-dimethylpiperidine derivative) are more stable .
Biological Activity
2-Methyl-3-(piperidin-1-yl)propan-1-amine, also known as 3-(2-Methylpiperidin-1-yl)propan-1-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
The compound features a piperidine ring, which is crucial for its interaction with biological targets.
Neurotransmitter Interaction
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin . These interactions suggest potential applications in treating neurological disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter levels makes it a candidate for further pharmacological exploration.
Binding Affinity Studies
Studies have shown that this compound exhibits binding affinity to various receptors and enzymes involved in neurotransmission. For example, it has been investigated for its effects on monoamine oxidase (MAO), an enzyme that plays a significant role in the metabolism of neurotransmitters. The compound's structural modifications can influence its binding affinity, making it a valuable candidate for drug development .
The mechanism of action involves the compound's interaction with specific molecular targets, such as neurotransmitter receptors. The piperidine ring allows it to mimic or inhibit the action of natural neurotransmitters, thereby modulating signal transmission in the nervous system. This interaction can affect various pathways involved in mood regulation and cognitive functions .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antidepressant Potential : A study highlighted the compound's potential efficacy in treating mood disorders due to its interaction with neurotransmitter systems. The findings suggest that it may serve as a lead compound for developing new antidepressants.
- Neuroprotective Effects : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress, suggesting its potential use in neurodegenerative diseases .
- Pharmacological Profiles : Research has shown that structural modifications can enhance its pharmacological profiles, leading to increased potency and selectivity for specific targets .
Table 1: Summary of Biological Activities
Table 2: Binding Affinity Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
